Einecs 261-294-6

Description

Einecs 261-294-6 is a chemical compound registered under the European Inventory of Existing Commercial Chemical Substances (Einecs). This registry ensures that chemicals used within the European Union are properly documented and regulated. The compound’s specific properties, uses, and safety measures are detailed in its registration dossier.

Properties

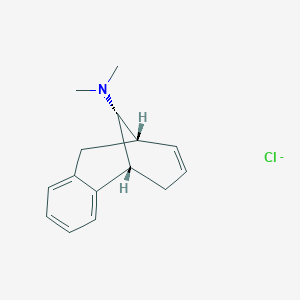

CAS No. |

58501-32-9 |

|---|---|

Molecular Formula |

C15H19ClN- |

Molecular Weight |

248.77 g/mol |

IUPAC Name |

(1R,9S,13R)-N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine;chloride |

InChI |

InChI=1S/C15H19N.ClH/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12;/h3-8,12,14-15H,9-10H2,1-2H3;1H/p-1/t12-,14-,15-;/m1./s1 |

InChI Key |

ZTKAONUXTHAYGD-RVXAEUMZSA-M |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2CC=C[C@@H]1CC3=CC=CC=C23.[Cl-] |

Canonical SMILES |

CN(C)C1C2CC=CC1CC3=CC=CC=C23.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Einecs 261-294-6 typically involves [insert synthetic route here]. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using [insert industrial method here]. This method ensures that the compound is produced efficiently and cost-effectively while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions: Einecs 261-294-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.

Common Reagents and Conditions: Common reagents used in reactions with this compound include [insert reagents here]. The conditions for these reactions, such as solvent choice and temperature, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from reactions involving this compound include [insert products here]. These products are often used in further chemical synthesis or industrial applications.

Scientific Research Applications

Einecs 261-294-6 has a wide range of applications in scientific research. In chemistry, it is used as a [insert application here]. In biology, it plays a role in [insert application here]. In medicine, it is investigated for its potential in [insert application here]. Industrially, it is utilized in the production of [insert application here].

Mechanism of Action

The mechanism of action of Einecs 261-294-6 involves [insert mechanism here]. It interacts with molecular targets such as [insert targets here] and affects pathways like [insert pathways here]. Understanding its mechanism is crucial for its application in various fields.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Einecs 261-294-6 include [insert similar compounds here]. These compounds share structural or functional similarities.

Uniqueness: What sets this compound apart from these similar compounds is [insert unique features here]. This uniqueness makes it particularly valuable for [insert specific applications here].

Biological Activity

Overview of Einecs 261-294-6

This compound refers to Nickel and its compounds , which are widely studied due to their significant biological activities and potential health impacts. Nickel is a transition metal that plays various roles in biological systems, but it is also known for its toxicity and carcinogenic properties.

Nickel compounds exhibit biological activity through several mechanisms, including:

- Enzyme Inhibition : Nickel can inhibit various enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit urease, an enzyme critical for nitrogen metabolism in plants and microorganisms.

- Oxidative Stress Induction : Nickel exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. This stress can damage cellular components, including lipids, proteins, and DNA.

- Cell Signaling Interference : Nickel can interfere with cell signaling pathways, particularly those involving growth factors and hormones. This interference can lead to abnormal cell proliferation and differentiation.

Toxicological Effects

Nickel exposure has been associated with several adverse health effects:

- Carcinogenicity : Nickel compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Prolonged exposure has been linked to lung and nasal cancers.

- Allergic Reactions : Nickel is a common allergen, causing contact dermatitis in sensitive individuals. The mechanism involves sensitization of the immune system to nickel ions.

- Respiratory Issues : Inhalation of nickel-containing dust or fumes can lead to respiratory problems, including asthma and chronic bronchitis.

Case Studies

- Occupational Exposure : A study involving workers in nickel refining industries revealed a higher incidence of lung cancer compared to the general population. The study highlighted the importance of protective measures in workplaces where nickel exposure is prevalent.

- Environmental Impact : Research on nickel contamination in soil showed that elevated levels could affect plant growth and soil microbial communities. This disruption was linked to altered nutrient cycling and reduced biodiversity.

Data Table: Biological Activity of Nickel Compounds

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Enzyme Inhibition | Direct interaction with enzymes | Disruption of metabolic processes |

| Oxidative Stress | ROS generation | Cellular damage and aging |

| Carcinogenicity | DNA damage from oxidative stress | Increased cancer risk |

| Allergic Reactions | Immune sensitization | Contact dermatitis |

| Respiratory Issues | Inhalation of nickel particles | Chronic respiratory diseases |

Research Findings

Recent studies have focused on the dual nature of nickel's biological activity:

- Beneficial Roles : Some nickel compounds are essential for certain microorganisms and plants, acting as cofactors in enzymatic reactions.

- Toxicological Studies : Ongoing research aims to elucidate the specific pathways through which nickel induces toxicity, with an emphasis on developing mitigation strategies for exposure.

Q & A

Basic Research Questions

Q. What methodologies are optimal for characterizing the structural properties of Einecs 261-294-6?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR) with crystallographic analysis to resolve molecular geometry and functional groups. Validate results using computational tools like density functional theory (DFT) for electronic structure modeling. Ensure data triangulation by cross-referencing with chromatographic purity assessments (HPLC/GC-MS) .

- Rationale : Clarity in structural characterization is foundational for downstream applications, aligning with frameworks emphasizing measurable outcomes and replicability .

Q. How can researchers design experiments to determine the stability of this compound under varying environmental conditions?

- Methodological Answer : Implement accelerated stability testing (e.g., thermal, photolytic, and hydrolytic stress conditions) with controlled variables. Use kinetic modeling (Arrhenius equation) to extrapolate degradation pathways. Statistical tools like ANOVA should validate reproducibility across triplicate trials .

- Rationale : Aligns with criteria for feasibility and relevance, ensuring data reliability for regulatory or mechanistic studies .

Q. What analytical techniques are most effective in quantifying the purity of this compound in synthesized samples?

- Methodological Answer : Employ hyphenated techniques (LC-MS, GC-MS) for high sensitivity. Complement with elemental analysis (CHNS) to verify stoichiometric consistency. Calibration curves using certified reference materials reduce systematic bias .

- Rationale : Precision in purity assessment addresses the FINER criteria’s emphasis on feasibility and ethical data reporting .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer : Use molecular dynamics (MD) simulations to map reaction pathways, validated by experimental kinetic studies (stopped-flow spectroscopy). Bayesian statistics can reconcile discrepancies between predicted and observed activation energies .

- Rationale : Integrates theoretical and empirical frameworks, adhering to principles of scientific investigation and system design .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the catalytic behavior of this compound?

- Methodological Answer : Apply error-source analysis (e.g., instrumental uncertainty, sampling bias) using Monte Carlo simulations. Cross-validate with alternative methodologies (e.g., isotopic labeling for mechanistic studies) to isolate confounding variables .

- Rationale : Addresses the PICO framework’s focus on outcome specificity and replicability, critical for high-impact publications .

Q. What multi-omics approaches are suitable for elucidating the biological interactions of this compound at the molecular level?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify gene/protein targets. Validate via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity measurements. Data integration tools (e.g., pathway enrichment analysis) contextualize findings .

- Rationale : Aligns with systematic data management plans and ethical considerations for complex biological systems .

Methodological Frameworks for Rigor

- Data Contradiction Analysis : Adopt triangulation protocols (e.g., orthogonal assays, blinded data interpretation) to minimize confirmation bias. Utilize platforms like R or Python for robust statistical validation .

- Ethical and Replicable Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. Document raw data in appendices with processed data in the main text to ensure transparency .

Avoided Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.